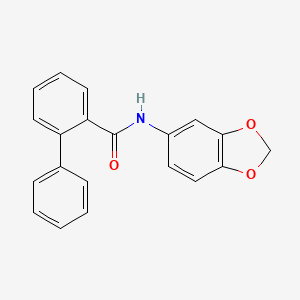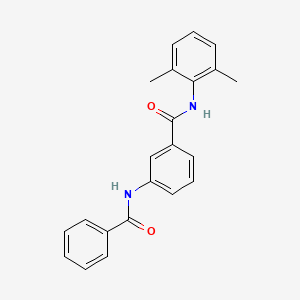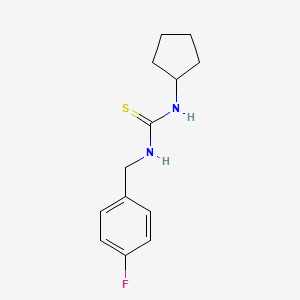
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea (CP-FTY) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-FTY belongs to the class of thiourea derivatives and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been proposed that N-cyclopentyl-N'-(4-fluorobenzyl)thiourea exerts its biological activities by modulating the activity of certain enzymes and proteins. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of genes involved in apoptosis and cell cycle arrest. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been reported to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopentyl-N'-(4-fluorobenzyl)thiourea induces cell death by apoptosis in cancer cells. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the replication of several viruses and exhibit antifungal activity. In vivo studies have demonstrated that N-cyclopentyl-N'-(4-fluorobenzyl)thiourea exhibits anticancer activity in animal models. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of breast and prostate tumors in mice. Additionally, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported to exhibit anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is its broad-spectrum activity against cancer cells, viruses, and fungi. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to exhibit activity against several cancer cell lines, including those that are resistant to chemotherapy. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the replication of several viruses, including those that are resistant to antiviral drugs. Additionally, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported to exhibit antifungal activity against several fungal strains. However, one of the limitations of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is its potential toxicity. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been shown to exhibit cytotoxicity in normal cells, and its toxicity profile needs to be further evaluated.
Orientations Futures
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has shown promising biological activities, and future research should focus on further elucidating its mechanism of action. Additionally, future studies should evaluate the toxicity profile of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea and its potential for clinical use. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea could be further modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea could be tested in combination with other anticancer, antiviral, or antifungal agents to enhance its activity. In conclusion, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biological activities.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea involves the reaction of cyclopentyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The synthesis of N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported in several research articles, and the procedure is well-established.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce cell death by apoptosis. N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C virus. Additionally, N-cyclopentyl-N'-(4-fluorobenzyl)thiourea has been reported to exhibit antifungal activity against several fungal strains.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2S/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKGFXPMYGORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-fluorobenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
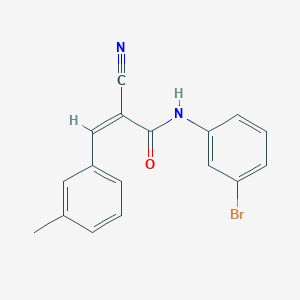
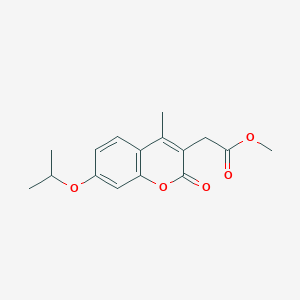
![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
